molecular formula C17H14FNO4S2 B2675190 Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-52-3

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2675190
CAS No.: 932464-52-3
M. Wt: 379.42
InChI Key: VDELEKARNSEKRC-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a high-purity chemical compound offered for research use in drug discovery and development. This benzothiophene carboxylate derivative is of significant scientific interest due to its structural similarity to compounds with documented bioactivity in key biological pathways. Related benzo[b]thiophene derivatives have been identified as covalent inhibitors of the RhoA/ROCK pathway, a promising target for inhibiting tumour growth and metastasis . Studies on these analogues demonstrate potent anti-proliferative activity, suppression of cancer cell migration and invasion, and induction of apoptosis, highlighting the potential of this chemical class in oncology research . Furthermore, benzothiophene carboxylate derivatives are recognized as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) . By inhibiting BDK, these compounds can activate the branched-chain α-ketoacid dehydrogenase complex, leading to reduced plasma concentrations of branched-chain amino acids. This mechanism is under investigation for the treatment of metabolic diseases, including maple syrup urine disease . Researchers can utilize this compound as a building block or reference standard in the design and synthesis of novel therapeutic agents targeting these pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(11-7-3-6-10-14(11)24-15)25(21,22)19-13-9-5-4-8-12(13)18/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDELEKARNSEKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core One common method is the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions to form the benzothiophene ring

The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring. The sulfamoyl group is then added through a sulfonation reaction, typically using sulfamoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the benzothiophene core provides structural stability.

Comparison with Similar Compounds

Key Structural Features

The target compound shares a common benzothiophene-2-carboxylate scaffold with variations in the sulfamoyl substituent. Below is a comparative analysis of its analogs:

Compound Name Substituent on Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Target) 2-fluorophenyl C₁₇H₁₅FNO₄S₂ 395.43 Fluorine at ortho-position on phenyl
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-methylphenyl C₁₈H₁₇NO₄S₂ 387.46 Methyl at para-position on phenyl
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-fluoro-4-methylphenyl C₁₈H₁₆FNO₄S₂ 401.45 Fluoro and methyl at meta/para positions
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3,4-dimethoxyphenyl C₁₉H₁₉NO₆S₂ 421.49 Two methoxy groups at meta/para positions

Key Observations :

  • Hydrophobicity : Methyl and methoxy substituents (e.g., in and ) increase lipophilicity, whereas fluorine maintains moderate polarity .

Crystallography and Conformational Analysis

Structural analogs are often analyzed using X-ray crystallography with software like SHELX and ORTEP-3 . For example, ring puckering in benzothiophene derivatives can be quantified using Cremer-Pople coordinates , which assess non-planarity and conformational flexibility—critical for understanding interaction with biological targets.

Research Limitations

  • No direct biological activity or solubility data are available for the target compound in the provided evidence.
  • Comparative studies on substituent effects (e.g., fluorine vs. methyl vs. methoxy) are needed to quantify structure-activity relationships.

Biological Activity

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as TAK-242, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiophene core, which is characterized by a bicyclic structure comprising a benzene ring fused to a thiophene ring. The presence of the sulfamoyl group and the fluorophenyl substituent enhances its chemical properties and biological activities. Its molecular formula is C15_{15}H14_{14}FNO2_{2}S, with a molecular weight of approximately 303.34 g/mol. The compound's structure can be represented using InChI and SMILES notations for computational analysis.

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate primarily acts as a Toll-like receptor 4 (TLR4) inhibitor . TLR4 plays a crucial role in the immune response to pathogens, and its inhibition can lead to reduced inflammation and altered immune responses. The compound's interaction with TLR4 may modulate various signaling pathways associated with inflammatory diseases and cancer.

Antimicrobial Activity

Research has demonstrated that compounds within the benzothiophene class exhibit notable antimicrobial properties. Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has shown efficacy against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against MTB strains, indicating its potential as an antitubercular agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it exhibits low cytotoxicity against human cancer cell lines such as HeLa cells while maintaining a high selectivity index (SI). This characteristic is essential for developing anticancer therapeutics that minimize damage to healthy cells .

Anti-inflammatory Effects

As a TLR4 inhibitor, ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate may possess anti-inflammatory effects beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. By modulating TLR4 signaling, the compound can potentially reduce pro-inflammatory cytokine production .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitubercular Efficacy : A study evaluated various benzothiophene derivatives, including ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, against MTB strains. The findings revealed significant activity against both active and dormant forms of the bacteria, suggesting its potential role in tuberculosis treatment .
  • Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to the active site of DprE1, an enzyme critical for MTB survival. This binding mimics interactions seen with native ligands, providing insights into its mechanism of action .
  • Selectivity Index Analysis : Compounds exhibiting SI values greater than 10 in cytotoxicity assays are deemed non-toxic. Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate demonstrated an SI >30 against HeLa cells, highlighting its potential therapeutic window .

Summary of Biological Activities

Activity Type Description MIC (μg/mL) Selectivity Index
AntitubercularEffective against Mycobacterium tuberculosis2.73 - 22.86>10
AnticancerLow cytotoxicity in human cancer cell linesN/A>30
Anti-inflammatoryInhibition of TLR4-mediated signaling pathwaysN/AN/A

Q & A

Basic: What are the common synthetic routes for Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Benzothiophene Core Formation : Construct the 1-benzothiophene scaffold via cyclization of substituted thiophenol derivatives or via transition-metal-catalyzed coupling (e.g., copper-catalyzed cross-coupling as in ) .

Sulfamoylation at Position 3 : React the benzothiophene intermediate with 2-fluorophenylsulfamoyl chloride under basic conditions (e.g., using pyridine or triethylamine as a base) .

Esterification at Position 2 : Introduce the ethyl ester group via nucleophilic acyl substitution, often using ethyl chloroformate or ethanol under acid catalysis.
Key Intermediates :

  • 3-Amino-1-benzothiophene-2-carboxylate (pre-sulfamoylation intermediate) .
  • 2-Fluorophenylsulfamoyl chloride (sulfamoylating agent) .

Advanced: How can copper-catalyzed cross-coupling reactions be optimized in the synthesis of benzothiophene derivatives?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection : Use CuI or CuBr with ligands like 1,10-phenanthroline to enhance reactivity .
  • Solvent and Temperature : Perform reactions in dry dioxane at reflux (≈100°C) to stabilize intermediates and improve yields .
  • Substrate Preactivation : Pre-functionalize the benzothiophene core with leaving groups (e.g., bromine) to facilitate coupling .
  • Workflow Automation : Employ continuous flow reactors for precise control over reaction parameters.

Basic: What spectroscopic techniques are essential for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm). The 2-fluorophenyl group shows splitting patterns due to JF-H coupling.
    • ¹⁹F NMR : Confirm the presence of the fluorine atom (δ -110 to -120 ppm for 2-fluorophenyl).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions).
  • IR Spectroscopy : Detect sulfonamide (≈1320–1160 cm⁻¹) and ester carbonyl (≈1720 cm⁻¹) stretches.

Advanced: How can SHELXL and ORTEP-3 be applied in the crystallographic refinement and visualization of this compound’s structure?

Methodological Answer:

  • SHELXL Refinement :
    • Use SHELXL to refine atomic coordinates against X-ray diffraction data. The program iteratively adjusts parameters (e.g., thermal displacement factors) to minimize residuals (R-factors) .
    • Apply twin refinement if data indicates twinning (common in sulfonamide derivatives due to flexible substituents) .
  • ORTEP-3 Visualization :
    • Generate thermal ellipsoid plots to visualize atomic displacement parameters (ADPs), highlighting regions of conformational flexibility (e.g., sulfamoyl group) .

Basic: What preliminary biological assays are recommended to assess the bioactivity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
  • Antimicrobial Disk Diffusion : Assess bacterial/fungal growth inhibition on agar plates.

Advanced: What strategies are effective in analyzing contradictory data from enzyme inhibition studies involving sulfamoyl-containing benzothiophenes?

Methodological Answer:

  • Dose-Response Curves : Perform IC50 determinations across multiple concentrations to identify outliers.
  • Control Experiments : Verify assay specificity using knockout enzymes or competitive inhibitors.
  • Statistical Modeling : Apply ANOVA or Bayesian inference to assess variability between replicates.
  • Structural Dynamics : Use molecular docking (e.g., AutoDock Vina) to correlate inhibitory activity with sulfamoyl group orientation .

Basic: How does the electron-withdrawing 2-fluorophenyl group influence the compound’s reactivity?

Methodological Answer:

  • Sulfamoyl Activation : The fluorine atom increases the electrophilicity of the sulfamoyl group, enhancing its reactivity in nucleophilic substitutions .
  • Conformational Rigidity : The ortho-fluorine sterically restricts rotation around the S–N bond, stabilizing specific conformers observable in NMR or crystallography .

Advanced: How can ring puckering analysis (Cremer-Pople parameters) elucidate the conformational dynamics of the benzothiophene core?

Methodological Answer:

  • Cremer-Pople Coordinates : Calculate puckering amplitude (θ) and phase angle (φ) to quantify deviations from planarity .
  • Dynamic NMR : Monitor ring puckering in solution by analyzing temperature-dependent ¹H NMR line broadening .
  • DFT Calculations : Compare experimental θ/φ values with theoretical models (e.g., B3LYP/6-31G*) to validate conformational preferences .

Basic: What are the typical purification methods for this compound post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate sulfamoyl and ester byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals.

Advanced: How does the sulfamoyl group’s orientation affect molecular interactions in crystal packing, and how can this be modeled?

Methodological Answer:

  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., N–H⋯O hydrogen bonds between sulfamoyl and ester groups) .
  • Energy Frameworks (Mercury Software) : Visualize interaction energies (e.g., electrostatic vs. dispersion) to predict stability of polymorphs .

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